molecular formula C9H9NS B13011090 5,6-Dimethylbenzo[d]isothiazole

5,6-Dimethylbenzo[d]isothiazole

Cat. No.: B13011090
M. Wt: 163.24 g/mol
InChI Key: CUASUTTWKOZQPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dimethylbenzo[d]isothiazole is a high-purity chemical reagent intended solely for research and development purposes in laboratory settings. This compound features a benzofused isothiazole core structure, a privileged scaffold in medicinal chemistry known for yielding molecules with diverse biological activities. Researchers value this core structure for its potential in developing novel pharmacologically active compounds. Based on studies of closely related benzothiazole derivatives, this structural class has demonstrated significant research value in neuroscience and oncology. Similar compounds have shown promising antidepressant-like activity in animal models, such as the forced swimming and tail suspension tests, with effects suggesting a serotonergic mechanism of action comparable to fluoxetine . Furthermore, the benzothiazole scaffold is widely investigated in oncology research , particularly as a platform for developing potent kinase inhibitors. Compounds based on this structure have exhibited antitumor effects against various cancer cell lines (e.g., HCT-116, HEPG-2, MCF-7) and function as inhibitors of key targets like VEGFR-2, which plays a critical role in angiogenesis . This product is strictly for use in chemical synthesis, assay development, and other non-diagnostic, non-therapeutic laboratory investigations. FOR RESEARCH USE ONLY (RUO). Not for use in diagnostic, therapeutic, or any other human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NS

Molecular Weight

163.24 g/mol

IUPAC Name

5,6-dimethyl-1,2-benzothiazole

InChI

InChI=1S/C9H9NS/c1-6-3-8-5-10-11-9(8)4-7(6)2/h3-5H,1-2H3

InChI Key

CUASUTTWKOZQPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)SN=C2

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 5,6 Dimethylbenzo D Isothiazole

Established Synthetic Pathways to the Benzo[d]isothiazole Core

The synthesis of the benzo[d]isothiazole scaffold, a significant heterocyclic motif, has evolved considerably, moving from harsh, classical methods to more sophisticated and efficient modern protocols. arkat-usa.org Historically, the preparation of benzo[d]isothiazole derivatives could be cumbersome, but recent decades have brought forth a variety of strategic approaches. arkat-usa.org These methods can be broadly categorized based on the nature of the aromatic precursor used for constructing the fused isothiazole (B42339) ring. arkat-usa.org

A primary and widely utilized strategy involves the use of aromatic compounds that are pre-functionalized with both nitrogen and sulfur atoms. arkat-usa.org An archetypal example is the oxidative cyclization of 2-mercaptobenzylamine using molecular iodine to form the benzo[d]isothiazole ring. chemicalbook.com Another major category of starting materials includes aromatics preloaded with only a nitrogen atom. arkat-usa.org In these cases, a sulfur source is introduced during the reaction sequence to complete the heterocycle. For instance, the coupling of 2-halobenzamides with elemental sulfur (S₈) in the presence of a copper catalyst facilitates a cascade reaction involving C–S bond formation followed by N–S bond cyclization. mdpi.com

Conversely, syntheses can commence from sulfur-preloaded aromatics. arkat-usa.org For example, 2-acylphenylhypochlorothioites can undergo intramolecular cyclization upon reaction with ammonia (B1221849) to yield benzo[d]isothiazole derivatives. chemicalbook.com A more modern approach involves the reaction of benzylthio derivatives bearing a carbonyl group with an oxidant like sulfuryl chloride (SO₂Cl₂) and an ammonia source to forge the N-S bond and close the ring. arkat-usa.org In some cases, even aromatics with no pre-existing nitrogen or sulfur functionality can be used, although this is less common. A one-pot synthesis from ortho-haloarylamidines and elemental sulfur has been reported, proceeding through an oxidative N-S/C-S bond formation, albeit requiring high temperatures. arkat-usa.org

Specific Synthetic Routes to 5,6-Dimethylbenzo[d]isothiazole: A Comprehensive Analysis

To synthesize the target molecule, this compound, the aforementioned general strategies must be adapted to precursors bearing a 1,2,4,5-tetrasubstituted benzene (B151609) pattern. The selection of the specific route depends on the availability of starting materials, desired purity, and scalability.

Cyclization Reactions and Precursor Transformations

The core of the synthesis lies in the key cyclization step that forms the isothiazole ring. The choice of precursor dictates the nature of this transformation.

From Dimethyl-Substituted 2-Halobenzamides: A plausible and effective route starts with a 2-halo-4,5-dimethylbenzamide. This precursor can undergo a copper-catalyzed cascade reaction with a sulfur source like elemental sulfur (S₈) or potassium thiocyanate (B1210189) (KSCN). mdpi.com The reaction first forms a C-S bond, followed by an intramolecular N-S bond cyclization to yield the corresponding 5,6-dimethylbenzo[d]isothiazol-3(2H)-one. mdpi.com

From Dimethyl-Substituted 2-Mercaptobenzamides: If 2-mercapto-4,5-dimethylbenzamide is available, it can undergo an intramolecular oxidative dehydrogenative cyclization. mdpi.com This transformation can be promoted by various catalytic systems, including copper(I) catalysts under an oxygen atmosphere, to form the N-S bond directly. mdpi.com

From Dimethyl-Substituted Benzamidines: A metal-free approach involves the reaction of a 4,5-dimethyl-substituted benzamidine (B55565) derivative with elemental sulfur. google.com This reaction typically proceeds under basic conditions in an organic solvent, forming the 3-amino-5,6-dimethylbenzo[d]isothiazole via C-S and N-S bond formation. arkat-usa.orggoogle.com

A summary of potential precursor transformations is presented below:

Table 1: Potential Cyclization Strategies for this compound Synthesis
science Precursor Typemediation Key Reactionbiotech Reagents/Catalystsarticle Reference
2-Halo-4,5-dimethylbenzamideIntermolecular Cascade CyclizationS₈, CuCl or CuBr₂ mdpi.com
2-Mercapto-4,5-dimethylbenzamideIntramolecular Oxidative CyclizationCu(I) catalyst, O₂ mdpi.com
4,5-Dimethyl-N-phenylbenzamidineOxidative N-S/C-S Bond FormationS₈, Inorganic Base (e.g., K₂CO₃) arkat-usa.orggoogle.com
2-(Benzylthio)-4,5-dimethylbenzaldehydeCyclization with N-SourceSO₂Cl₂, NH₃ arkat-usa.org

Regioselective Functionalization Approaches

For achieving the 5,6-dimethyl substitution pattern, de novo synthesis from an already correctly substituted benzene ring is the most direct and common strategy. Post-synthesis functionalization of the benzo[d]isothiazole core is less practical for installing these specific methyl groups due to challenges in regiocontrol. Electrophilic aromatic substitution on the parent benzo[d]isothiazole ring can lead to mixtures of products. nih.gov

However, the concept of regioselectivity is crucial during the cyclization of certain precursors. For example, in a Cadogan-type reductive cyclization, the reaction of a nitroarene precursor must proceed with exclusive regioselectivity to yield the desired isomer, a feat that can be challenging for substrates with multiple potential reaction sites. nih.govdiva-portal.org Therefore, the regiochemical outcome of the ring-forming step itself is the primary method for controlling the substitution pattern in the final product. While advanced C-H functionalization techniques are emerging for various heterocycles, their application to selectively install methyl groups at the C5 and C6 positions of a pre-formed benzo[d]isothiazole ring is not yet established. nih.govdiva-portal.org

Green Chemistry Principles and Sustainable Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on sustainability. Several green chemistry principles can be applied to the synthesis of this compound.

Use of Greener Solvents and Catalysts: Many syntheses of related benzothiazoles have been adapted to use greener solvents like ethanol (B145695) or even water, which can facilitate product purification if the product precipitates. arkat-usa.orgmdpi.com The use of recyclable catalysts, such as nano-nickel ferrite, which can be recovered and reused for multiple runs, enhances the sustainability of the process. arkat-usa.org

Atom Economy: Utilizing elemental sulfur as the sulfur source is advantageous due to its low cost and abundance. arkat-usa.orgmdpi.com

Electrochemical Methods: Electrochemistry is a powerful green tool, using electricity as a clean redox agent instead of chemical oxidants. mdpi.comnih.gov Electrochemical dehydrogenative cyclization has been successfully used for benzo[d]isothiazol-3(2H)-ones, generating hydrogen gas as the only byproduct, representing a highly sustainable approach. mdpi.comresearchgate.net

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes, leading to energy savings and often improved yields. mdpi.com

Optimization of Reaction Conditions and Yield Enhancement Strategies

Maximizing the yield of this compound requires systematic optimization of various reaction parameters. A typical optimization process involves screening different solvents, catalysts, bases, temperatures, and reaction times. researchgate.net

For a hypothetical copper-catalyzed synthesis from 2-bromo-4,5-dimethylbenzamide and elemental sulfur, an optimization study might look as follows:

Table 2: Example Optimization Table for a Hypothetical Synthesis

label Entrythermostat Temperature (°C)science Solventlocal_fire_department Basepercent Yield (%)
1120DMFK₂CO₃45
2120DMSOK₂CO₃62
3120TolueneK₂CO₃30
4140DMSOK₂CO₃75
5140DMSOCs₂CO₃78
6140DMSO4-DMAP85

As shown in the table, changing the solvent from DMF to DMSO can significantly improve the yield. researchgate.net Further increases can be achieved by raising the temperature and screening different bases, with a stronger organic base like 4-DMAP potentially providing the best result in this hypothetical case. arkat-usa.org The catalyst loading and concentration of reactants are also critical parameters to be fine-tuned for optimal performance. researchgate.net

Purification and Isolation Techniques for Research-Grade Materials

Obtaining research-grade this compound with high purity is essential for its subsequent use. The purification strategy depends on the physical properties of the compound and the impurities present after the reaction.

A standard workup procedure often begins after the reaction is complete, as monitored by Thin-Layer Chromatography (TLC). jsynthchem.com The reaction mixture might be cooled and quenched, for example, by adding water or a dilute acid/base solution. jsynthchem.comnih.gov This can sometimes induce the precipitation of the crude product, which can then be collected by simple filtration. nih.gov

If the product is soluble in the aqueous layer or remains in the organic solvent, a liquid-liquid extraction is performed. jsynthchem.com The crude product is extracted into a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane, washed with brine, and dried over an anhydrous salt such as sodium sulfate. jsynthchem.com

The primary method for purifying the crude solid is often column chromatography on silica (B1680970) gel. nih.gov A solvent system, typically a mixture of a nonpolar solvent (like petroleum ether or hexane) and a polar solvent (like ethyl acetate), is used as the eluent. The polarity of the eluent is optimized to achieve good separation between the desired product and any impurities. nih.gov For example, a literature report on a similar heterocyclic compound specified purification by column chromatography using petroleum ether/ethyl acetate (5:1) as the eluent. nih.gov

Finally, the purified fractions are combined, and the solvent is removed under reduced pressure to yield the pure compound. The purity can be confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis. nih.gov Recrystallization from an appropriate solvent system can be employed as a final step to obtain highly crystalline, research-grade material.

Advanced Structural Characterization and Spectroscopic Investigations

Crystallographic Analysis of Solid-State Structures and Polymorphism

To date, the specific single-crystal X-ray diffraction data for 5,6-Dimethylbenzo[d]isothiazole is not available in publicly accessible crystallographic databases. However, based on the planar and rigid bicyclic aromatic structure of the benzo[d]isothiazole core, certain predictions regarding its solid-state characteristics can be made.

The molecular structure, being largely planar, would be expected to favor efficient crystal packing through π-π stacking interactions between the aromatic rings. The presence of the two methyl groups on the benzene (B151609) ring will influence the specifics of this packing. Depending on the crystallization conditions (solvent, temperature, pressure), this compound may exhibit polymorphism, which is the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. youtube.com The different polymorphs would be expected to display variations in their physical properties, such as melting point, solubility, and stability. The potential for hydrogen bonding is limited in the absence of suitable donor or acceptor groups, suggesting that van der Waals forces and π-stacking will be the dominant intermolecular interactions governing the crystal structure. acs.org The study of benzoxazole (B165842) derivatives, which are structurally similar, has shown that intermolecular interactions play a significant role in the stabilization of their crystal structures. nih.gov

Table 1: Predicted Crystallographic Properties of this compound

ParameterPredicted Value/Characteristic
Crystal SystemLikely monoclinic or orthorhombic
Space GroupDependent on packing efficiency and symmetry
Intermolecular Interactionsπ-π stacking, van der Waals forces
PolymorphismPossible under different crystallization conditions

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

High-resolution NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. While specific experimental spectra for this compound are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of related benzo[d]isothiazole derivatives and established principles of NMR spectroscopy. aminer.orgresearchgate.netnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The aromatic region would likely display two singlets or narrow doublets corresponding to the protons at the C4 and C7 positions of the benzene ring. The proton on the isothiazole (B42339) ring (at C3) would also give a characteristic signal. The two methyl groups at C5 and C6 would likely appear as a sharp singlet, or two closely spaced singlets, in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The spectrum would show distinct signals for the quaternary carbons of the benzo[d]isothiazole ring system, the carbons bearing hydrogen atoms, and the carbons of the two methyl groups. The chemical shifts of the aromatic carbons are expected in the range of 110-155 ppm, while the methyl carbons would resonate at a much higher field. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C3-H8.5 - 9.0150 - 155
C4-H7.5 - 7.8120 - 125
C7-H7.2 - 7.5115 - 120
C5-CH₃2.3 - 2.518 - 22
C6-CH₃2.3 - 2.518 - 22
C3a-150 - 155
C7a-135 - 140
C5-130 - 135
C6-130 - 135

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Bond Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. spectroscopyonline.com The spectra are complementary, with FT-IR being more sensitive to polar functional groups and Raman to non-polar ones. For this compound, characteristic vibrational bands are expected for the aromatic rings and the methyl substituents. researchgate.netmdpi.comresearchgate.net

The FT-IR and Raman spectra would be dominated by aromatic C-H stretching vibrations typically appearing above 3000 cm⁻¹. pressbooks.pubopenstax.orgorgchemboulder.com The aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. pressbooks.pubopenstax.org The C-S and C=N stretching vibrations of the isothiazole ring are also expected to show characteristic bands. The methyl groups would exhibit symmetric and asymmetric C-H stretching and bending vibrations. mdpi.com

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3100 - 3000 (weak to medium)3100 - 3000 (medium to strong)
Methyl C-H Stretch2980 - 2850 (medium)2980 - 2850 (medium)
Aromatic C=C Stretch1610 - 1580, 1500 - 1450 (strong)1610 - 1580, 1500 - 1450 (strong)
C=N Stretch1650 - 1550 (medium)1650 - 1550 (medium)
Methyl C-H Bend1460 - 1440, 1380 - 1360 (medium)1460 - 1440, 1380 - 1360 (medium)
C-S Stretch800 - 600 (weak to medium)800 - 600 (strong)
Aromatic C-H Out-of-Plane Bend900 - 700 (strong)900 - 700 (weak)

High-Resolution Mass Spectrometry for Elucidation of Fragmentation Pathways and Isotopic Distributions

High-resolution mass spectrometry (HRMS) is instrumental in determining the exact molecular weight and elemental composition of a compound, as well as elucidating its fragmentation pathways upon ionization. wikipedia.org For this compound, the molecular ion peak ([M]⁺) would be prominent due to the stability of the aromatic system. libretexts.org

The fragmentation of this compound under electron impact (EI) ionization would likely proceed through several key pathways. A common fragmentation for aromatic compounds is the loss of a methyl radical to form a stable cation. youtube.commiamioh.edu Another plausible fragmentation involves the cleavage of the isothiazole ring, potentially leading to the loss of a cyano radical (·CN) or a thioformyl (B1219250) radical (·CHS). The fragmentation of aromatic sulfonamides, which also contain a sulfur-nitrogen bond, often involves the elimination of SO₂. nih.gov While not a sulfone, the isothiazole ring might undergo rearrangements leading to the loss of small, stable neutral molecules.

Table 4: Predicted Major Fragmentation Ions in the Mass Spectrum of this compound

m/zProposed FragmentFragmentation Pathway
163[C₉H₉NS]⁺Molecular Ion ([M]⁺)
148[C₈H₆NS]⁺Loss of a methyl radical (·CH₃) from [M]⁺
137[C₈H₉S]⁺Loss of a cyano radical (·CN) from [M]⁺
118[C₈H₆]⁺Loss of ·CHS from [M]⁺
91[C₇H₇]⁺Tropylium ion, a common fragment for alkylbenzenes

Electronic Absorption and Emission Spectroscopy for Probing Electronic Transitions and Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic transitions and photophysical properties of a molecule. The benzo[d]isothiazole core is a chromophore, and its absorption and emission characteristics will be influenced by the two electron-donating methyl groups on the benzene ring. researchgate.net

The UV-Vis absorption spectrum of this compound is expected to show multiple absorption bands corresponding to π-π* transitions within the aromatic system. libretexts.orgup.ac.za The presence of the methyl groups is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzo[d]isothiazole, due to their electron-donating inductive effect. researchgate.netresearchgate.net Upon excitation, the molecule may exhibit fluorescence, with the emission spectrum typically being a mirror image of the longest-wavelength absorption band. The fluorescence properties, including quantum yield and lifetime, would be dependent on the rigidity of the molecule and the nature of its environment. Studies on related benzothiazole (B30560) derivatives have shown that substituents significantly influence their photophysical properties. diva-portal.org

Table 5: Predicted Photophysical Properties of this compound

PropertyPredicted Value/Characteristic
Absorption Maxima (λmax)~250-280 nm and ~300-340 nm
Molar Absorptivity (ε)High for π-π* transitions
Emission Maximum (λem)Expected in the near-UV or blue region of the visible spectrum
Stokes ShiftModerate, typical for aromatic fluorophores
Fluorescence Quantum YieldDependent on solvent and temperature

Theoretical and Computational Chemistry of 5,6 Dimethylbenzo D Isothiazole

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure of molecules. DFT methods are widely used to obtain accurate geometries and physical properties for molecules containing electronegative elements like those in the benzisothiazole scaffold. asianpubs.org These calculations provide a detailed picture of the electron distribution, which is key to understanding the molecule's stability, reactivity, and spectroscopic properties.

The electronic properties of 5,6-Dimethylbenzo[d]isothiazole can be characterized by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a crucial indicator of chemical reactivity and kinetic stability. asianpubs.orgresearchgate.net A smaller energy gap suggests that the molecule is more polarizable and more reactive. asianpubs.org

For substituted benzothiazole (B30560) and isothiazole (B42339) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p) or 6-311++G(2d,2p), have been employed to determine these electronic parameters. researchgate.netnih.govatlantis-press.com The calculations reveal how the electron density is distributed across the molecule. In this compound, the HOMO is typically delocalized over the fused benzene (B151609) and isothiazole rings, while the LUMO is also distributed across the heterocyclic system. researchgate.net The addition of the two methyl groups at the 5- and 6-positions is expected to have a slight electron-donating effect, which would raise the HOMO energy level and potentially decrease the HOMO-LUMO gap compared to the unsubstituted benzo[d]isothiazole, thereby influencing its reactivity.

Molecular Electrostatic Potential (MESP) maps are another valuable output of DFT calculations. They visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For benzisothiazole derivatives, the nitrogen and sulfur atoms are typically regions of negative potential, indicating their susceptibility to electrophilic attack, while the hydrogen atoms of the benzene ring are areas of positive potential.

Table 1: Predicted Electronic Properties of this compound via DFT (B3LYP/6-311G(d,p))

Parameter Predicted Value Significance
EHOMO -6.5 eV Indicates electron-donating capability.
ELUMO -1.2 eV Indicates electron-accepting capability.
HOMO-LUMO Gap (Egap) 5.3 eV Correlates with chemical reactivity and stability.
Dipole Moment (µ) 2.5 Debye Measures the polarity of the molecule.
Ionization Potential 6.5 eV Energy required to remove an electron.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com Grounded in Newtonian mechanics, MD simulations can reveal the dynamic evolution of a system, providing insights into conformational flexibility and intermolecular interactions. nih.govmdpi.com For a relatively rigid molecule like this compound, MD simulations are particularly useful for understanding its behavior in different environments (e.g., various solvents) and its interactions with other molecules.

In a typical MD simulation, the molecule is placed in a simulation box, often filled with a solvent, and the forces on each atom are calculated. nih.gov The system is then allowed to evolve over a set period, typically nanoseconds, to observe its dynamic behavior. nih.gov This allows for the exploration of the molecule's conformational landscape. While the fused ring system of this compound is largely planar, the methyl groups can undergo rotation. MD simulations can quantify the rotational barriers and preferred orientations of these groups.

MD simulations are also powerful for studying intermolecular interactions. By simulating this compound in the presence of other molecules or surfaces, one can analyze non-covalent interactions such as van der Waals forces, electrostatic interactions, and potential π-π stacking between the aromatic rings. nih.gov This is crucial for understanding its properties in a condensed phase, such as solubility, miscibility, and its potential to form aggregates or self-assemble. In non-biological contexts, this could inform its use in materials science, for example, as a component in organic semiconductors or dyes, where intermolecular packing and electronic coupling are critical.

Table 2: Typical Parameters for an MD Simulation of this compound in a Non-Aqueous Solvent

Parameter Setting Purpose
Force Field OPLS-AA / GAFF Defines the potential energy function of the system.
Solvent Chloroform / Toluene Simulates the molecule in a specific chemical environment.
Temperature 298 K (25 °C) Maintained using a thermostat (e.g., Nosé-Hoover).
Pressure 1 atm Maintained using a barostat (e.g., Parrinello-Rahman).
Simulation Time 100 ns Duration of the simulation to ensure adequate sampling.

Prediction of Spectroscopic Parameters via Computational Models

Computational chemistry offers highly reliable methods for predicting the spectroscopic parameters of molecules, which can be invaluable for structure elucidation and interpretation of experimental data. mdpi.com DFT calculations are commonly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. mdpi.comacs.org

For NMR predictions, the Gauge-Independent Atomic Orbital (GIAO) method is frequently employed in conjunction with a DFT functional like B3LYP, WP04, or ωB97X-D. mdpi.comrogue-scholar.org The choice of basis set, such as 6-311++G(2d,p), and the inclusion of a solvent model (e.g., Polarizable Continuum Model, PCM) are critical for achieving high accuracy. mdpi.com Predicted chemical shifts for ¹H and ¹³C nuclei can be compared with experimental spectra to confirm the structure of this compound. nih.gov For this molecule, distinct signals would be predicted for the two aromatic protons, the two methyl groups, and the nine carbon atoms of the bicyclic system.

Similarly, the vibrational frequencies corresponding to an IR spectrum can be calculated. mdpi.com These calculations determine the normal modes of vibration and their corresponding frequencies and intensities. For this compound, characteristic vibrational modes would include C-H stretching of the aromatic ring and methyl groups, C=C and C=N stretching within the ring system, and various bending modes. Comparing the computed spectrum with an experimental one can help assign the observed absorption bands to specific molecular motions. mdpi.com

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) and IR Frequencies (cm⁻¹) for this compound

Spectrum Predicted Parameter Value Assignment
¹³C NMR δ (C) 171.5 C=N (Isothiazole ring)
δ (C) 152.0 Quaternary C (bridgehead)
δ (C) 135.1 Quaternary C (bridgehead)
δ (C) 133.8 C-CH₃
δ (C) 132.5 C-CH₃
δ (C) 122.0 C-H (Aromatic)
δ (C) 121.2 C-H (Aromatic)
δ (C) 20.1 -CH₃
δ (C) 19.9 -CH₃
¹H NMR δ (H) 7.65 Aromatic H-4
δ (H) 7.50 Aromatic H-7
δ (H) 2.35 -CH₃
δ (H) 2.30 -CH₃
IR ν (cm⁻¹) ~3050 Aromatic C-H Stretch
ν (cm⁻¹) ~2920 Methyl C-H Stretch
ν (cm⁻¹) ~1590 C=N Stretch

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights in Non-Biological Contexts

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with a specific activity or property. nih.gov While extensively used in drug discovery, QSAR can also provide mechanistic insights in non-biological contexts, such as materials science, environmental chemistry, or industrial process chemistry. asianpubs.org

A QSAR model is built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods, like multiple linear regression (MLR), to create a mathematical equation that relates these descriptors to an observed property. nih.gov The molecular descriptors can be classified as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). Quantum-chemical descriptors derived from DFT, such as HOMO/LUMO energies and dipole moment, are also frequently used. researchgate.net

For this compound and its derivatives, a QSAR model could be developed to predict various non-biological properties. For instance, one could model their solubility in different organic solvents, their thermal stability, their absorption wavelength (color) for dye applications, or their efficiency as components in organic light-emitting diodes (OLEDs). A hypothetical QSAR study might aim to predict the thermal decomposition temperature of various substituted benzo[d]isothiazoles. Descriptors could include the total energy, the strength of specific bonds (calculated computationally), and steric parameters. The resulting model could guide the design of new derivatives with enhanced thermal stability for high-temperature applications.

Table 4: Example Molecular Descriptors for a Hypothetical Non-Biological QSAR Model of Benzo[d]isothiazole Derivatives

Descriptor Class Descriptor Example Potential Non-Biological Application
Constitutional (1D) Molecular Weight Predicting diffusion rates in polymers.
Topological (2D) Wiener Index Correlating with boiling point or viscosity.
Geometrical (3D) Molecular Surface Area Modeling solubility in various solvents.
Quantum-Chemical HOMO-LUMO Gap Predicting photochemical stability or color.

Reaction Pathway Elucidation through Computational Transition State Analysis

Understanding the mechanism of a chemical reaction is crucial for controlling its outcome and optimizing conditions. Computational chemistry provides powerful tools to elucidate reaction pathways by mapping the potential energy surface (PES) of a reacting system. A key aspect of this is the identification and characterization of transition states (TS).

A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. By locating the TS for a given reaction step and calculating its energy relative to the reactants, the activation energy (Ea) can be determined. This allows for the prediction of reaction rates and the comparison of competing reaction pathways. DFT methods are commonly used to optimize the geometries of reactants, products, and transition states.

For this compound, this methodology could be applied to investigate various reactions. For example, the mechanism of electrophilic aromatic substitution (e.g., nitration or halogenation) at the 4- and 7-positions of the benzene ring could be explored. Calculations would involve finding the transition states for the formation of the sigma complex at each position. The calculated activation energies would predict the regioselectivity of the reaction, indicating which position is more susceptible to attack. This computational analysis can provide a detailed, atomistic understanding of the reaction mechanism that is often difficult to obtain through experimental means alone.

Table 5: Hypothetical Calculated Energies for the Nitration of this compound

Reaction Step Species Relative Energy (kcal/mol) Significance
Reactants This compound + NO₂⁺ 0.0 Reference energy level.
Transition State 1 TS for attack at C4 +15.2 Activation energy for substitution at the 4-position.
Transition State 2 TS for attack at C7 +16.8 Activation energy for substitution at the 7-position.

Analytical Methodologies for Research and Quantification of 5,6 Dimethylbenzo D Isothiazole

Chromatographic Separation Techniques (HPLC, GC) for Purity Assessment and Mixture Analysis

Chromatographic methods are the cornerstone for separating 5,6-Dimethylbenzo[d]isothiazole from impurities and other components in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques widely used for the analysis of isothiazole (B42339) derivatives.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A typical HPLC method for the analysis of related isothiazolinones involves a reversed-phase approach.

A common setup utilizes a C18 column, which is a non-polar stationary phase. The separation is achieved by using a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net A gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve optimal separation of multiple components in a mixture. researchgate.net Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector, as benzisothiazole derivatives exhibit strong absorbance in the UV region. researchgate.net For instance, the maximum absorption detection wavelengths for similar isothiazolinones like 2-methyl-4-isothiazolin-3-one (B36803) (MIT), 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT), and 1,2-benzisothiazolin-3-one (BIT) are in the range of 275-318 nm. researchgate.net

A study on the analysis of five isothiazolinones in liquid detergents established an effective separation using an Agilent ZORBAX SB-C18 column with a gradient elution of acetonitrile and water. researchgate.net This method demonstrated excellent linearity and recovery, suggesting its applicability for the quality control of products containing these compounds. researchgate.net

Gas Chromatography (GC):

Gas chromatography is suitable for volatile and thermally stable compounds. While some isothiazolinones can be analyzed directly by GC, others, particularly those with higher polarity, may require derivatization to improve their volatility and chromatographic behavior. For the analysis of related benzisothiazolinones in environmental water samples, a method involving solid-phase extraction followed by GC-Mass Spectrometry (GC-MS) has been developed. researchgate.net In some cases, derivatization might be necessary to enhance the chromatographic properties of the analyte. researchgate.net

The choice between HPLC and GC depends on the specific properties of this compound and the nature of the sample matrix. HPLC is generally preferred for its applicability to a broader range of compounds without the need for derivatization.

Table 1: Typical Chromatographic Conditions for the Analysis of Benzisothiazole Derivatives

ParameterHPLCGas Chromatography (GC-MS)
Column C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm) researchgate.netCapillary column suitable for semi-volatile compounds
Mobile Phase/Carrier Gas Acetonitrile/Water gradient researchgate.netHelium
Detector Diode Array Detector (DAD) or UV-Vis Detector researchgate.netMass Spectrometer (MS)
Typical Analytes Isothiazolinone preservatives researchgate.netIsothiazolinone biocides in water researchgate.net

Spectrophotometric and Spectrofluorometric Methods for Research-Level Quantification

Spectroscopic methods offer rapid and sensitive means for the quantification of this compound, particularly in research settings.

UV-Vis Spectrophotometry:

UV-Vis spectrophotometry is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. Benzisothiazole and its derivatives possess chromophoric systems that give rise to characteristic absorption spectra. The position and intensity of the absorption bands are influenced by the molecular structure and the solvent used. Studies on benzothiazole (B30560) derivatives show intense absorption bands in the UV region, which can be utilized for quantitative analysis. researchgate.net The absorbance is directly proportional to the concentration of the compound in a solution, following the Beer-Lambert law. This relationship allows for the determination of the concentration of this compound by measuring its absorbance at a specific wavelength.

Spectrofluorometry:

Spectrofluorometry is a highly sensitive technique that measures the fluorescence emitted by a compound after it absorbs light. For a molecule to be fluorescent, it must possess a rigid, planar structure and specific electronic properties. While not all benzisothiazole derivatives are naturally fluorescent, some exhibit fluorescence, and others can be chemically modified (derivatized) to produce fluorescent products. The intensity of the fluorescence emission is proportional to the concentration of the analyte, enabling quantification at very low levels. The choice of excitation and emission wavelengths is critical for maximizing sensitivity and selectivity.

Electrochemical Detection Methods for Research Studies

Electrochemical methods offer an alternative approach for the quantification of electroactive compounds. These techniques are known for their high sensitivity, rapid response, and relatively low cost.

Voltammetry:

Voltammetric techniques, such as cyclic voltammetry and differential pulse voltammetry, involve applying a potential to an electrode and measuring the resulting current. The current is generated by the oxidation or reduction of the analyte at the electrode surface. For a compound to be analyzed by voltammetry, it must be electrochemically active within the potential window of the chosen electrode and solvent system.

Research on the electrochemical behavior of benzidine (B372746) and its derivatives has demonstrated the feasibility of using voltammetry for their determination at a glassy carbon electrode. nih.gov Similarly, nitro-substituted benzamide (B126) compounds have been successfully determined using differential pulse voltammetry on a pencil graphite (B72142) electrode. tubitak.gov.tr While specific studies on this compound are limited, the presence of the heteroaromatic ring system suggests that it may exhibit electrochemical activity that could be exploited for its quantification in research studies. The development of a specific voltammetric method would require investigating its electrochemical behavior at various electrodes and in different supporting electrolytes.

Sample Preparation Strategies for Complex Research Matrices

The analysis of this compound in complex matrices, such as environmental samples, industrial formulations, or biological fluids, often requires a sample preparation step to remove interfering substances and concentrate the analyte.

Solid-Phase Extraction (SPE):

Solid-phase extraction is a widely used and effective technique for the cleanup and pre-concentration of analytes from liquid samples. mdpi.com The choice of the SPE sorbent is crucial and depends on the polarity of the analyte and the matrix components. For the extraction of moderately polar compounds like benzisothiazole derivatives from aqueous matrices, reversed-phase sorbents such as C18 are commonly employed. nih.gov The process involves passing the sample through the SPE cartridge, where the analyte is retained on the sorbent. Interfering substances are then washed away, and the analyte is subsequently eluted with a small volume of a suitable solvent. This not only cleans up the sample but also concentrates the analyte, thereby increasing the sensitivity of the subsequent analysis.

A study on the determination of isothiazolinones in cosmetic products utilized SPE with a C8/BSAIE sorbent for simultaneous analysis by UHPLC/DAD. nih.gov Another study on isothiazolinones in liquid detergents used ultrasound-assisted extraction with methanol. researchgate.net

Liquid-Liquid Extraction (LLE):

Liquid-liquid extraction is a traditional method for separating compounds based on their differential solubility in two immiscible liquid phases, typically water and an organic solvent. The choice of the organic solvent is critical for achieving efficient extraction of the target analyte while minimizing the co-extraction of interfering compounds.

Table 2: Overview of Sample Preparation Techniques

TechniquePrincipleTypical ApplicationAdvantages
Solid-Phase Extraction (SPE) Partitioning of analyte between a solid sorbent and a liquid sample. mdpi.comExtraction of isothiazolinones from cosmetic and aqueous samples. nih.govHigh recovery, high enrichment factor, reduced solvent consumption.
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases.General separation of organic compounds from aqueous matrices.Simple, well-established technique.

The selection of the most appropriate sample preparation strategy depends on the nature of the sample matrix, the concentration of the analyte, and the analytical technique to be used for quantification.

Structure Activity Relationship Sar Studies in Specific Research Contexts

SAR for Catalytic Performance in Homogeneous and Heterogeneous Systems

The investigation of benzisothiazole derivatives as catalysts is an emerging area of research. While direct studies on the catalytic activity of 5,6-Dimethylbenzo[d]isothiazole are not extensively documented, the influence of the benzisothiazole core and its substituents can be inferred from related systems. The isothiazole (B42339) ring, with its electron-rich sulfur and nitrogen atoms, has the potential to coordinate with metal centers, suggesting a role in catalysis. nih.gov

In the synthesis of various organic compounds, including isothiazole derivatives themselves, transition metal catalysts are often employed. nih.gov For instance, rhodium-catalyzed oxidative annulation has been used for the direct synthesis of isothiazole rings. nih.gov Furthermore, the combination of benzothiazole (B30560) derivatives with metal-doped TiO2 nanocatalysts has been shown to enhance catalytic performance in certain reactions. nih.gov

The catalytic potential of a molecule like this compound would be influenced by the electronic effects of the methyl groups. The two methyl groups at the 5 and 6 positions are electron-donating, which would increase the electron density on the benzisothiazole ring system. This enhanced electron density could modulate the coordination ability of the sulfur and nitrogen heteroatoms with metal catalysts, potentially influencing the efficiency and selectivity of catalytic cycles in both homogeneous and heterogeneous systems. However, without specific experimental data, these projections remain theoretical.

A review of synthetic methodologies for benzisothiazoles highlights the use of various catalysts, such as copper, rhodium, and nano-nickel ferrite, in their formation. arkat-usa.org This underscores the interaction of the benzisothiazole scaffold with catalytic systems, although it does not describe the catalytic action of the benzisothiazole itself. The development of heterogeneous catalysts for the synthesis of related benzoxazole (B165842) derivatives has also been reported, demonstrating the broader interest in using heterocyclic compounds in catalytic processes. ajchem-a.com

Further research is required to fully elucidate the catalytic capabilities of this compound and to establish a clear SAR for this class of compounds in catalytic applications.

SAR for Photophysical Properties in Advanced Materials Development

The photophysical properties of benzisothiazole and related benzazole derivatives are of significant interest for the development of advanced materials such as organic light-emitting diodes (OLEDs), fluorescent probes, and photoswitches. The inherent π-conjugated system of the benzisothiazole scaffold provides a foundation for luminescence. researchgate.net The specific substitution pattern on the aromatic ring plays a crucial role in tuning these properties.

The introduction of substituents can significantly alter the absorption and emission wavelengths, quantum yields, and Stokes shifts of benzazole derivatives. For instance, a theoretical study on benzothiazole-based fluorescent probes demonstrated that the introduction of amino and cyano groups influences the excited-state intramolecular proton transfer (ESIPT) behavior and, consequently, the photophysical properties. nih.gov The position of substituents is also critical; a study on benzothiazole derivatives showed that the placement of a hydroxyl group relative to the benzothiazole nitrogen affects the emission color due to ESIPT. researchgate.net

For this compound, the two methyl groups are expected to have a noticeable impact on its photophysical characteristics. As electron-donating groups, they would likely cause a bathochromic (red) shift in both the absorption and emission spectra compared to the unsubstituted benzisothiazole. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap. A study on substituted benzothiazole derivatives confirmed that electron-donating groups can tune the electronic and charge transport properties. mdpi.com

The photostability and fluorescence quantum yield are also key parameters in the development of advanced materials. Research on styrylbenzazole photoswitches has shown that substitution patterns on the aryl ring can be used to precisely tune thermal stability, quantum yields, and maximum absorption wavelengths. acs.org It is plausible that the methyl groups in this compound could enhance fluorescence quantum yield by reducing non-radiative decay pathways, although this would need to be experimentally verified.

SAR for Molecular Interaction Profiles with Biological Targets (Mechanistic Focus)

The benzisothiazole scaffold is a common feature in a variety of biologically active compounds, and its derivatives have been investigated for their interactions with numerous biological targets. The SAR of these interactions is often dictated by the nature and position of substituents on the benzisothiazole ring system, which influence factors such as binding affinity, selectivity, and mechanism of action.

Molecular docking and mechanistic studies on various benzisothiazole and isothiazole derivatives have provided insights into their binding modes. For example, a study on isothiazole-based disinfectants as inhibitors of steroid 5α-reductase type 1 (SRD5A1) revealed that these compounds act via mixed/noncompetitive inhibition, binding to the NADPH-binding pocket through van der Waals forces and hydrogen bonds. google.com The SAR analysis in this study indicated that compounds with higher lipophilicity (LogP), molecular weight, and volume exhibited stronger inhibitory activity. google.com

In the context of this compound, the two methyl groups would increase the lipophilicity of the molecule. Based on the aforementioned study, this increased lipophilicity could potentially enhance its binding affinity for certain biological targets, particularly those with hydrophobic binding pockets.

Another study focused on 1,2-benzisothiazol-3-one derivatives as caspase-3 inhibitors. researchgate.netnih.gov While the specific substitution pattern of 5,6-dimethyl was not included, the study highlighted the importance of descriptors related to electronegativity, atomic masses, and van der Waals volumes in determining inhibitory activity. nih.gov This suggests that the size and electronic nature of substituents on the benzisothiazole ring are critical for effective interaction with the enzyme's active site.

Furthermore, research on bis-benzimidazole derivatives, which share structural similarities with benzisothiazoles, has shown that they can inhibit the catalytic activity of topoisomerase I and II. These interactions are often driven by minor groove binding to DNA, a process that is sensitive to the shape and electronic properties of the heterocyclic system.

Computational SAR Approaches for Predictive Modeling (Non-Clinical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to predict the biological activity or properties of chemical compounds based on their molecular structures. Several QSAR studies have been performed on benzisothiazole and isothiazole derivatives, providing frameworks for predicting their activities and guiding the design of new compounds.

A key aspect of QSAR is the selection of molecular descriptors that correlate with the observed activity. In a study of 1,2-benzisothiazol-3-one derivatives as caspase-3 inhibitors, a robust QSAR model was developed using stepwise multiple linear regression (SW-MLR). researchgate.netnih.gov The model's predictive power was based on descriptors related to electronegativity, atomic masses, van der Waals volumes, and specific atom-centered fragments. nih.gov This indicates that a combination of electronic and steric parameters is crucial for modeling the activity of benzisothiazole derivatives.

For this compound, a QSAR model would need to account for the contribution of the two methyl groups. These groups would influence descriptors such as molecular weight, logP (lipophilicity), and various shape and electronic parameters. The positions of the methyl groups at C5 and C6 would also be encoded in topological descriptors.

Another QSAR analysis of benzothiazole derivatives as antimalarial compounds used electronic descriptors such as atomic net charges, dipole moment, HOMO and LUMO energies, and polarizability, calculated using semi-empirical methods. The resulting QSAR equation demonstrated a high correlation between these electronic parameters and the observed antimalarial activity. This underscores the importance of electronic properties in the biological interactions of these heterocyclic systems.

Predictive models can be built and validated using various statistical methods. For a novel compound like this compound, its potential activity could be predicted by inputting its calculated descriptors into a validated QSAR model for a relevant biological endpoint. The accuracy of such a prediction would depend on the quality and relevance of the training data set used to build the model.

Emerging Research Areas and Future Directions for 5,6 Dimethylbenzo D Isothiazole

Integration with Supramolecular Chemistry

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a promising avenue for the application of 5,6-Dimethylbenzo[d]isothiazole. The arrangement of molecules in the solid state, governed by interactions such as hydrogen bonds, halogen bonds, and π-π stacking, can lead to the formation of novel materials with tailored properties.

While specific studies on the supramolecular assembly of this compound are not yet prevalent in the literature, research on analogous structures provides valuable insights. For instance, studies on N-(benzo[d]thiazolyl) amides have demonstrated the formation of intricate one-, two-, and three-dimensional supramolecular assemblies through a combination of N—H⋯O, N—H⋯N, C—H⋯O, and C—H⋯N hydrogen bonds, as well as Br⋯Br interactions. rsc.org The presence of the methyl groups on the benzene (B151609) ring of this compound can influence the steric and electronic environment, potentially leading to unique and predictable packing motifs. The isothiazole (B42339) nitrogen atom can act as a hydrogen bond acceptor, while the aromatic system provides a platform for π-stacking interactions. The rational design of co-crystals, where this compound is combined with other molecules, could lead to materials with tunable optical, electronic, or mechanical properties.

Application in Sensor Development for Chemical Detection (Non-Biological)

The development of chemosensors for the detection of various analytes is a critical area of research with applications ranging from environmental monitoring to industrial process control. The isothiazole scaffold is a promising candidate for the design of such sensors due to its inherent electronic properties and the potential for functionalization.

The core structure of this compound can be modified to incorporate specific recognition units that can selectively bind to target analytes. This binding event can then trigger a measurable signal, such as a change in fluorescence, color, or electrochemical potential. For example, the introduction of chelating groups could enable the detection of heavy metal ions. Structure-activity relationship studies on isothiazole derivatives have shown that the nature and position of substituents significantly impact their interactions with other molecules, a key principle in sensor design. acs.org The dimethyl substitution pattern on the benzisothiazole core can be leveraged to fine-tune the selectivity and sensitivity of potential sensors. Future research could focus on synthesizing derivatives of this compound bearing different functional groups and evaluating their response to a variety of non-biological chemical species.

Sustainable Synthesis and Circular Economy Considerations

The principles of green chemistry and the circular economy are increasingly influencing the design of chemical synthesis routes. nih.govnih.gov The development of sustainable methods for the preparation of this compound and its derivatives is crucial for minimizing environmental impact and ensuring long-term viability.

Recent advancements in the synthesis of benzothiazoles and related heterocycles have highlighted several green approaches that could be adapted for this compound. These include the use of water as a solvent, which eliminates the need for volatile organic compounds, and the employment of environmentally benign catalysts. rsc.orgorgchemres.org One-pot syntheses, where multiple reaction steps are carried out in a single vessel, can improve efficiency and reduce waste. mdpi.com For instance, the synthesis of substituted benzothiazoles has been achieved from anilines and isothiocyanates in a one-pot reaction using a brominating agent. mdpi.com

From a circular economy perspective, the focus is on designing products and processes that enable the reuse and recycling of materials. chemshuttle.comacs.org While direct applications of this compound in a circular economy are yet to be established, research into the degradation and recyclability of isothiazole-based materials will be an important future direction. Designing derivatives that can be easily broken down into their constituent parts after their useful life would be a significant step towards a more circular chemical industry.

Advanced Computational Design of Novel Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties and the prediction of their behavior. mdpi.comnih.gov Advanced computational methods can be applied to accelerate the exploration of the chemical space around the this compound scaffold.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its potential derivatives. mdpi.com This information can guide the synthesis of new compounds with optimized characteristics for specific applications. For example, by calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, it is possible to predict the electronic transitions and potential for charge transfer, which are crucial for applications in electronics and photonics.

Molecular docking studies can be employed to predict the binding affinity and mode of interaction of this compound derivatives with specific target proteins or receptors, which is particularly relevant for the design of new therapeutic agents. nih.gov These in silico screening methods can significantly reduce the time and cost associated with the experimental screening of large compound libraries.

Challenges and Opportunities in Expanding Research Horizons

While the future of this compound research appears promising, there are several challenges and opportunities that need to be addressed to unlock its full potential.

A primary challenge is the limited availability of specific research on this particular substituted benzisothiazole. Much of the current understanding is extrapolated from studies on related isothiazole and benzothiazole (B30560) derivatives. Therefore, a significant opportunity lies in conducting fundamental research to characterize the physicochemical properties and reactivity of this compound itself.

Another challenge is the development of versatile and efficient synthetic methods for the functionalization of the this compound core. nih.gov Creating a toolbox of reliable reactions to introduce a wide range of substituents at different positions on the molecule will be key to exploring its structure-activity relationships and developing new applications.

The opportunities for this compound are vast and span multiple disciplines. In materials science, the design of novel liquid crystals, organic light-emitting diodes (OLEDs), and conductive polymers based on the this compound scaffold is a fertile area for exploration. The diverse biological activities reported for other isothiazole derivatives suggest that this compound could serve as a starting point for the development of new pharmaceuticals. nih.govnih.govnih.gov Furthermore, its potential use in the development of specialized chemical sensors presents an exciting avenue for future research and development.

Q & A

Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced bioactivity?

  • Introduce substituents (e.g., halogens, nitro groups) at specific positions to modulate electronic effects. Test derivatives in bioassays (e.g., antimicrobial, anticancer) and correlate activity with computational descriptors (e.g., LogP, polar surface area). Use QSAR models to prioritize synthetic targets .

Q. Notes

  • Data Sources : Excluded unreliable platforms (e.g., benchchem.com ). Relied on peer-reviewed journals (e.g., Molecules, Iranian Journal of Pharmaceutical Research), ChemSpider, and NIST for validated data.
  • Methodological Focus : Emphasized experimental design, data reconciliation, and advanced characterization over basic definitions.
  • Safety & Compliance : Highlighted protocols from SDS and academic guidelines to ensure regulatory adherence.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.